molecular formula C17H15N3O3 B11341037 5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11341037
M. Wt: 309.32 g/mol
InChI Key: VZJLYHGSDRYMQA-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyridinylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the pyridinylmethyl group to the oxazole ring, often using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Uniqueness

5-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-10-15(20-23-16)17(21)19-11-12-6-8-18-9-7-12/h2-10H,11H2,1H3,(H,19,21)

InChI Key

VZJLYHGSDRYMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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